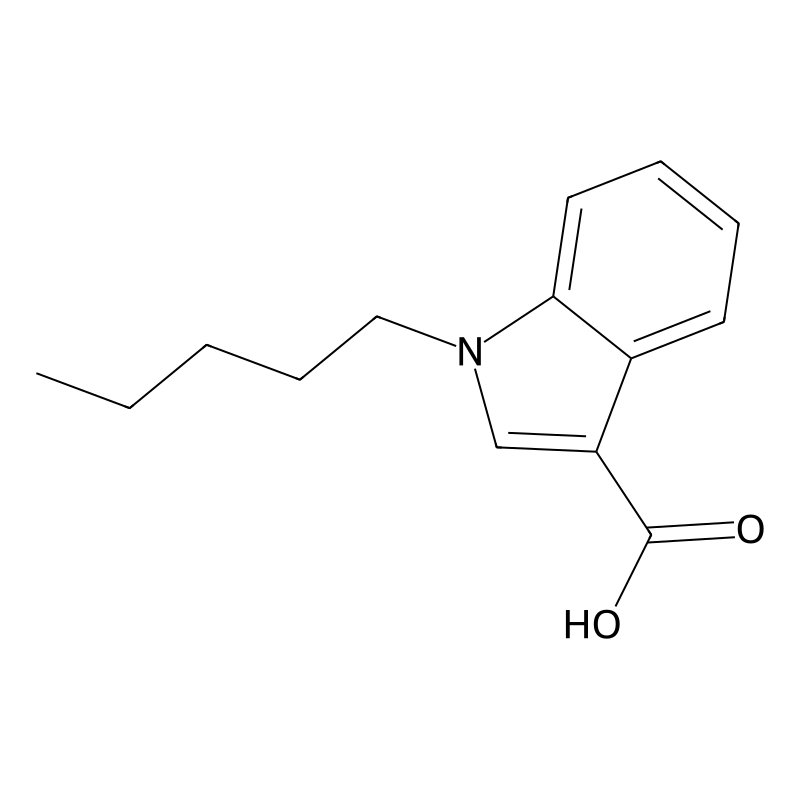1-pentyl-1H-indole-3-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization
- Several studies describe the synthesis of 1-PICA and its derivatives, often as intermediates in the preparation of more complex molecules. These studies typically focus on optimizing reaction conditions and characterizing the final products using various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biological Activity
- Limited research exists on the biological activity of 1-PICA itself. However, some studies have explored its derivatives as potential modulators of various biological processes. For example, one study investigated the anti-inflammatory properties of certain 1-PICA derivatives, suggesting their potential therapeutic applications [].
Potential Applications
- Due to the limited research on 1-PICA, its specific applications in scientific research are unclear. However, its structural similarity to other biologically active molecules, like the neurotransmitter serotonin, suggests potential as a lead compound for drug discovery efforts. Further research is needed to explore this possibility.
1-pentyl-1H-indole-3-carboxylic acid is a synthetic compound with the molecular formula C₁₄H₁₇NO₂ and a molecular weight of approximately 231.295 g/mol. This compound is categorized as an indole derivative, characterized by the presence of a pentyl group attached to the nitrogen of the indole ring and a carboxylic acid functional group at the 3-position of the indole structure. It is recognized for its structural similarity to various psychoactive substances, making it of interest in both chemical and pharmacological research .
The chemical reactivity of 1-pentyl-1H-indole-3-carboxylic acid is influenced by its functional groups. Key reactions include:
- Esterification: The carboxylic acid can react with alcohols to form esters, which can be useful in synthesizing derivatives.
- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of indole derivatives.
- Nucleophilic Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
These reactions are significant for modifying the compound's properties and enhancing its biological activities .
1-pentyl-1H-indole-3-carboxylic acid exhibits a range of biological activities:
- Anti-inflammatory Effects: Studies indicate that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .
- Analgesic Properties: It has been reported to have analgesic effects, making it a candidate for pain management therapies .
- Psychoactive Effects: Due to its structural similarity to cannabinoids, it may interact with cannabinoid receptors, although specific receptor affinities need further investigation .
Several synthesis methods have been explored for producing 1-pentyl-1H-indole-3-carboxylic acid:
- Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles, followed by carboxylation.
- Direct Alkylation: Starting from indole, alkylation with pentyl halides can yield the desired pentyl-substituted indole, which can then be converted into the carboxylic acid through oxidation.
- Carboxylation Reactions: Using carbon dioxide in the presence of bases can effectively introduce a carboxylic acid group onto an indole structure.
These methods allow for varying degrees of selectivity and yield depending on reaction conditions .
The applications of 1-pentyl-1H-indole-3-carboxylic acid span several fields:
- Pharmaceutical Research: Its potential therapeutic effects make it a subject of interest for drug development aimed at treating pain and inflammation.
- Chemical Research: As a versatile building block, it can be used in synthesizing more complex organic molecules.
- Cannabinoid Research: Given its structural similarities to cannabinoids, it may provide insights into cannabinoid receptor interactions and lead to new therapeutic agents .
Research into the interaction profile of 1-pentyl-1H-indole-3-carboxylic acid has revealed potential interactions with various receptors:
- Cannabinoid Receptors: Preliminary studies suggest that this compound may bind to cannabinoid receptors, influencing pathways related to pain and inflammation.
- Enzyme Inhibition: It may also interact with enzymes involved in inflammatory pathways, although specific targets require further elucidation.
These interactions highlight its potential as a therapeutic agent but also necessitate caution due to possible psychoactive effects .
Several compounds share structural features with 1-pentyl-1H-indole-3-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 1-Pentyl-1H-indazole-3-carboxylic acid | Indazole derivative | Similar psychoactive properties |
| Methyl-1-pentyl-1H-indole-3-carboxylate | Ester derivative | Exhibits similar biological activities |
| 5-Fluoro-1-pentyl-1H-indole | Fluorinated indole | Enhanced potency at cannabinoid receptors |
Uniqueness
What sets 1-pentyl-1H-indole-3-carboxylic acid apart from these compounds is its specific combination of anti-inflammatory and analgesic properties alongside its psychoactive potential. These characteristics make it a unique candidate for research in both pharmacology and organic chemistry .








